molecular formula C11H23ClN2O B1441865 2-Amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride CAS No. 1236254-87-7

2-Amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride

Cat. No. B1441865
CAS RN: 1236254-87-7
M. Wt: 234.76 g/mol
InChI Key: OUQQXFWBCOBILD-UHFFFAOYSA-N
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Description

2-Amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride, also known as N-(1-azepanyl)-2-amino-3-methyl-1-butanone hydrochloride, is a synthetic compound with a variety of uses in scientific research. It is a white crystalline solid, with a molecular weight of 265.71 g/mol and a melting point of 288-290°C. It is soluble in water and ethanol, and insoluble in ether.

Scientific Research Applications

Efficient Biosynthesis of Chiral Amines

The compound 2-Amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride may find applications in the biosynthesis of chiral amines like (R)-3-amino-1-butanol, an intermediate in the treatment of HIV/AIDS. A study showcased the use of a novel (R)-selective transaminase from Actinobacteria sp. for the biosynthesis of (R)-3-amino-1-butanol, emphasizing the promise of transaminases as biocatalysts for chiral amine synthesis, which could be relevant for compounds like 2-Amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride (Xiao‐Ling Tang et al., 2019).

Chemical Synthesis and Characterization

Pentanol Isomer Synthesis

The chemical structure of 2-Amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride suggests potential utility in the synthesis of pentanol isomers, valuable as biofuels. Research indicates that microbial strains have been engineered for the production of pentanol isomers, a process that could potentially incorporate or be similar to the synthesis pathway of 2-Amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride (A. Cann & J. Liao, 2009).

Synthesis of Antiviral Drug Intermediates

The compound's structure is related to intermediates used in the synthesis of antiviral drugs, as demonstrated by studies on the synthesis of key intermediates for drugs like simeprevir. This suggests its potential role in the synthetic pathway of similar pharmaceutical compounds (An Chenhon, 2015).

Solubility and Model Correlation Studies

Solubility and Solvent Effects

Understanding the solubility of similar compounds in various solvents is crucial for purification and application in different chemical processes. A study on 2-amino-3-methylbenzoic acid, structurally related to 2-Amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride, provides insights into solvent effects and solubility, essential for process optimization (A. Zhu et al., 2019).

properties

IUPAC Name

2-amino-1-(azepan-1-yl)-3-methylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-9(2)10(12)11(14)13-7-5-3-4-6-8-13;/h9-10H,3-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQQXFWBCOBILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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